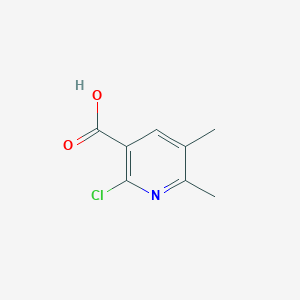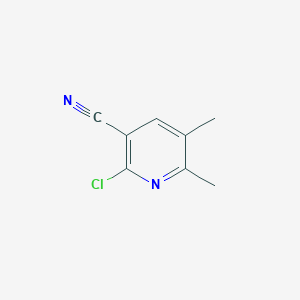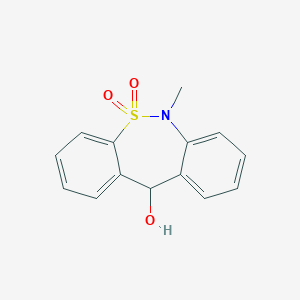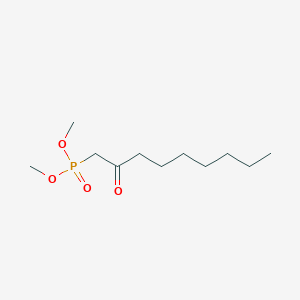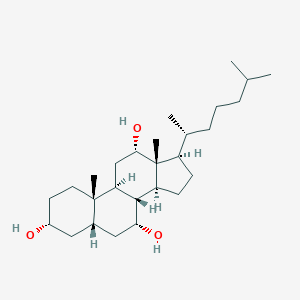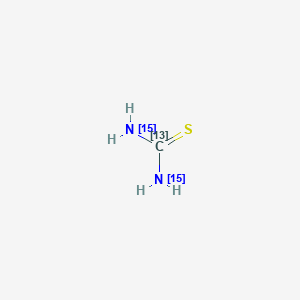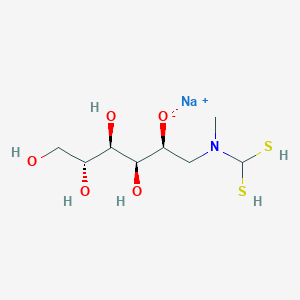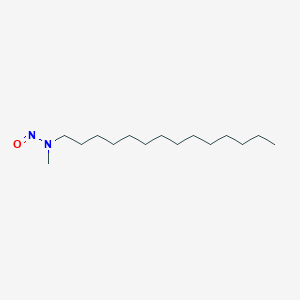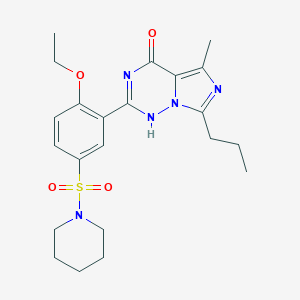![molecular formula C18H30O3 B029144 2-{2-[4-(1,1,3,3-Tétraméthylbutyl)phénoxy]éthoxy}éthanol CAS No. 2315-61-9](/img/structure/B29144.png)
2-{2-[4-(1,1,3,3-Tétraméthylbutyl)phénoxy]éthoxy}éthanol
Vue d'ensemble
Description
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol (TMEE) is a synthetic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, non-flammable, and water-soluble liquid with a molecular weight of 310.37 g/mol. TMEE is mainly used as a solvent, an extractant, a stabilizer, and a surfactant. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Biologie cellulaire : Perméabilisation de la membrane cellulaire
Triton X-100 est couramment utilisé en biologie cellulaire pour perméabiliser les membranes cellulaires. Cela permet l'entrée d'anticorps ou d'autres macromolécules dans les cellules, facilitant la coloration intracellulaire et les études d'immunofluorescence . Il est particulièrement utile pour étudier les protéines cytoplasmiques et nucléaires.
Biochimie : Solubilisation des protéines
En biochimie, Triton X-100 est utilisé pour solubiliser les protéines membranaires. Il aide à isoler les protéines des membranes cellulaires et des organites, ce qui est crucial pour la purification et l'analyse des protéines . Ce tensioactif maintient les protéines dans leur état natif, empêchant la dénaturation pendant le processus d'extraction.
Biologie moléculaire : Extraction de l'ADN
Le composé aide à l'extraction de l'ADN en perturbant les membranes cellulaires et en solubilisant les protéines nucléaires, libérant ainsi l'ADN dans la solution. C'est une étape essentielle dans divers protocoles de biologie moléculaire, notamment la PCR et le séquençage génomique .
Microscopie : Marquage immunogold
Triton X-100 est utilisé en microscopie électronique pour le marquage immunogold. Il perméabilise les tissus et les cellules, permettant la liaison d'anticorps conjugués à des particules d'or. Cette technique est essentielle pour visualiser l'emplacement des protéines au niveau ultrastructural .
Recherche clinique : Essai d'activité de la lipase
En recherche clinique, Triton X-100 est utilisé pour estimer l'activité de la lipase dans le plasma post-héparine. Le tensioactif agit comme un émulsifiant, aidant la réaction qui mesure l'activité de la lipase, ce qui est important pour diagnostiquer les maladies pancréatiques .
Science de l'environnement : Remédiation des déversements de pétrole
En raison de ses propriétés émulsifiantes, Triton X-100 est appliqué en science de l'environnement pour la remédiation des déversements de pétrole. Il décompose le pétrole en gouttelettes plus petites, ce qui facilite la dégradation du pétrole par les micro-organismes, aidant ainsi le processus de nettoyage .
Pharmacologie : Formulation des médicaments
En pharmacologie, Triton X-100 est utilisé comme excipient dans la formulation des médicaments. Il améliore la solubilité des médicaments hydrophobes, améliorant ainsi leur biodisponibilité et leur efficacité .
Science des matériaux : Dispersion des nanoparticules
Enfin, en science des matériaux, Triton X-100 est utilisé pour disperser uniformément les nanoparticules dans une solution. Ceci est crucial pour la préparation de nanocomposites et pour mener des recherches sur les nanomatériaux .
Mécanisme D'action
Target of Action
It is widely used as a solvent in organic synthesis, particularly when non-polar solvents are insufficient . It can dissolve many organic compounds and is used in catalytic reactions, synthetic chemistry, and materials science .
Mode of Action
As a solvent, it likely interacts with its targets by dissolving them, thereby facilitating various chemical reactions .
Biochemical Pathways
As a solvent, it may influence a wide range of biochemical reactions by altering the solubility and reactivity of various compounds .
Pharmacokinetics
It is known to have a boiling point of 3731°C at 760 mmHg and a density of 0984g/cm³ . These properties may influence its bioavailability.
Result of Action
It has been noted as a common environmental pollutant showing weak estrogenic effects . It has been shown to cause harm to the male reproductive system of vertebrates, particularly among aquatic species, where gonadal intersex, altered sex ratios, and reduced gonad size have been observed .
Action Environment
It is known to exhibit strong hydrogen bonding with water molecules in a temperature-dependent manner . This suggests that temperature and the presence of water could significantly influence its action and stability.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It has been shown to cause harm to the male reproductive system of vertebrates, particularly among aquatic species where gonadal intersex, altered sex ratios, and reduced gonad size have been observed . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known to cause harm to the male reproductive system of vertebrates . It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to show weak estrogenic effects , suggesting it may interact with estrogen receptors or other related biomolecules
Temporal Effects in Laboratory Settings
It is moderately toxic by ingestion and an eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .
Dosage Effects in Animal Models
The effects of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol vary with different dosages in animal models. It is moderately toxic by ingestion with a lethal dose, 50 percent kill (LD50) in rats at 3600 mg/kg
Propriétés
IUPAC Name |
2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCZOTMMGHGTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9036-19-5 (Parent) | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3075044 | |
| Record name | Triton X-100.2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2315-61-9, 68310-57-6 | |
| Record name | Octoxynol-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triton X-100.2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTOXYNOL-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P801HF8Z9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




